1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine demonstrates a sophisticated arrangement of heterocyclic and aromatic components that contribute to its distinctive chemical properties. The compound consists of three primary structural units: a 2-methylimidazole ring, a para-substituted benzene ring, and a terminal methanamine group. The imidazole ring adopts a five-membered heterocyclic configuration containing two nitrogen atoms at positions 1 and 3, with a methyl substituent at position 2 of the imidazole core. This substitution pattern influences the electronic distribution and hydrogen bonding capabilities of the molecule.
The central benzene ring serves as a conjugated aromatic system that facilitates electronic communication between the imidazole and methanamine functional groups. The para-substitution pattern positions these groups at maximum distance from each other on the aromatic ring, minimizing steric interactions while maintaining electronic conjugation. The methanamine group at the para position provides a primary amine functionality that can participate in hydrogen bonding and coordination chemistry applications.
The International Union of Pure and Applied Chemistry systematic name for this compound is [4-(2-methylimidazol-1-yl)phenyl]methanamine, reflecting the substitution pattern and functional group arrangement. The Standard International Chemical Identifier code 1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3 provides a unique representation of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key JOMOQABDRBJMDQ-UHFFFAOYSA-N serves as a hashed version of the structural information for database searches and chemical informatics applications.
Bonding analysis reveals that the imidazole nitrogen at position 1 forms a covalent bond with the para carbon of the benzene ring, creating a nitrogen-carbon linkage that influences the overall electronic structure. The methyl group attached to position 2 of the imidazole ring adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through hyperconjugation effects. The methanamine substituent exhibits free rotation around the benzyl carbon-nitrogen bond, allowing for conformational flexibility in solution and solid-state environments.
Properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMOQABDRBJMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406750 | |
| Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-45-0 | |
| Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine typically involves:
- Formation or functionalization of the imidazole ring with a methyl substituent at the 2-position.
- Attachment of the imidazole moiety to a para-substituted phenyl ring.
- Introduction or transformation of the benzylic amine group (methanamine) at the para position relative to the imidazole substituent.
Preparation of 2-Methyl-1H-imidazole Intermediate
A key precursor is 2-methyl-1H-imidazole, which can be brominated to form 4,5-dibromo-2-methyl-1H-imidazole as an intermediate step. This bromination is performed by dissolving 2-methyl-1H-imidazole in chloroform, cooling to 0 to −5°C, and adding bromine dropwise over 20 minutes. The reaction proceeds at room temperature for about 20 hours, yielding the dibromo derivative as an orange solid after quenching unreacted bromine with sodium hydroxide solution and filtration. The yield reported is approximately 43% with characteristic ^1H NMR signals confirming the structure.
Nucleophilic Aromatic Substitution (SNAr) for Imidazole Attachment
The attachment of the 2-methylimidazole to the phenyl ring is commonly achieved via nucleophilic aromatic substitution on appropriately substituted aromatic halides or nitro compounds. For example, reacting 1-fluoro-3-nitro-5-trifluoromethylbenzene with 4-methyl-1H-imidazole in the presence of a mild base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), or N,N-dimethylacetamide (DMA) at elevated temperatures (70–130°C) yields the corresponding 4-methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole intermediate.
Reduction of Nitro Group to Amino Group
The nitro group on the aromatic ring is subsequently reduced to an amine to form the target benzenamine derivative. This reduction is typically performed by catalytic hydrogenation using hydrogen gas in the presence of a transition metal catalyst (e.g., Pd/C) in polar solvents such as methanol or ethanol at elevated temperatures. This step converts the nitro-substituted imidazole-phenyl compound into the corresponding this compound.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
The nucleophilic aromatic substitution step is sensitive to the choice of base and solvent; potassium carbonate and polar aprotic solvents like DMF or NMP provide optimal yields and purity.
Catalytic hydrogenation is preferred for nitro group reduction due to mild conditions and high selectivity, avoiding over-reduction or side reactions.
Bromination of 2-methylimidazole requires careful temperature control and slow addition of bromine to avoid over-bromination or decomposition.
Alkylation of the imidazole nitrogen can be performed before or after aromatic substitution depending on the desired substitution pattern and synthetic convenience.
Chemical Reactions Analysis
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine serves as a valuable building block for synthesizing more complex organic molecules and coordination polymers. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it versatile for research applications.
Biology
The compound is being investigated for its potential biological activities. Notably, studies have shown that it possesses antimicrobial and anticancer properties. In vitro assays against cancer cell lines such as K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervix carcinoma) demonstrated significant anti-proliferative effects, with IC50 values indicating potency comparable to established chemotherapeutic agents .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| HL-60 | 1.42 |
| MCF-7 | 3.56 |
| HeLa | 4.10 |
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cellular processes. The imidazole ring's ability to interact with heme-containing enzymes suggests its relevance in pharmacological applications .
Anticancer Activity
The anticancer potential of this compound has been highlighted in recent studies. It has shown significant inhibitory effects on multiple cancer cell lines, indicating its promise as a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound also exhibits enzyme inhibition capabilities, particularly against receptor tyrosine kinases such as PDGFRα and PDGFRβ. In kinase inhibition assays, it demonstrated moderate inhibition percentages ranging from 36% to 45% at a concentration of 1 µM .
Table 2: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM |
|---|---|
| PDGFRα | 36% |
| PDGFRβ | 45% |
| HER2 | 22% |
Case Studies and Findings
Recent studies have focused on the compound's biological activity through various experimental approaches:
- In Vitro Studies : Evaluated its anti-proliferative effects on cancer cell lines.
- Kinase Inhibition Assays : Assessed its ability to inhibit specific kinases associated with cancer progression.
These findings suggest that the compound may act as a promising candidate for further development in oncology and therapeutic interventions.
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The imidazole ring is known to interact with heme-containing enzymes, affecting their function . Additionally, the compound may interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, functional groups, or additional modifications:
Key Observations :
Comparison with Analogues :
Physicochemical Properties
Notable Trends:
Biological Activity
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, also known by its CAS number 883291-45-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other significant biological interactions.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenyl ring substituted with a 2-methyl-1H-imidazole moiety. Its molecular formula is with a molecular weight of approximately 189.24 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of nitrogen-containing heterocycles, which are often involved in biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines.
Case Studies and Findings
In Vitro Studies : A study evaluated the compound's anti-proliferative effects on several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervix carcinoma). The results indicated that the compound exhibited significant inhibitory effects on these cell lines, with IC50 values comparable to known chemotherapeutic agents such as imatinib and sorafenib .
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| HL-60 | 1.42 |
| MCF-7 | 3.56 |
| HeLa | 4.10 |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated, particularly its interaction with protein kinases.
Kinase Inhibition Assays
In assays designed to evaluate kinase inhibitory activity, this compound demonstrated moderate inhibition against several receptor tyrosine kinases, including PDGFRα and PDGFRβ. The percentage inhibition ranged from 36% to 45% at a concentration of 1 µM, indicating its potential as a kinase inhibitor .
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 1 µM |
|---|---|
| PDGFRα | 36% |
| PDGFRβ | 45% |
| HER2 | 22% |
The mechanism through which this compound exerts its biological effects appears to involve binding interactions with target proteins. Molecular docking studies suggest that the compound can form hydrogen bonds with key residues in the active sites of kinases, enhancing its inhibitory effects .
Q & A
Basic Research Questions
What synthetic routes are commonly employed for the preparation of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)phenyl derivatives and 2-methylimidazole under basic conditions. For example:
- React 4-(chloromethyl)phenylmethanamine with 2-methyl-1H-imidazole in a polar aprotic solvent (e.g., DMF or DMSO) using potassium carbonate (K₂CO₃) as a base .
- Purify via recrystallization or column chromatography.
- Alternative routes may use reductive amination of intermediates with sodium triacetoxyborohydride (NaBH(OAc)₃) in acetonitrile (MeCN) .
Key Optimization Variables:
- Reaction temperature (60–100°C).
- Stoichiometric ratios (1:1.2 for imidazole:chloromethyl intermediate).
- Solvent polarity to enhance nucleophilicity .
How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., imidazole protons at δ 7.0–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray Crystallography: Refine structures using SHELXL (for small molecules) to resolve bond lengths and angles, particularly the imidazole-phenyl torsion angle .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1345 for C₁₁H₁₃N₃) .
What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Storage: Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .
- Light Sensitivity: Protect from UV exposure to avoid degradation of the imidazole ring.
- Reactivity: Avoid strong oxidizers (e.g., KMnO₄) and acidic/basic conditions that may protonate the amine or cleave the imidazole-phenyl bond .
Advanced Research Questions
How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the imidazole N-atom (HOMO ≈ –5.2 eV) is prone to coordination with transition metals .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to evaluate solubility and aggregation tendencies .
- Retrosynthesis Tools: Use AI-driven platforms (e.g., PubChem’s retrosynthesis module) to propose novel synthetic pathways .
What strategies are effective for resolving contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?
Methodological Answer:
- Dose-Response Curves: Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish specific vs. non-specific binding .
- Structural Analog Comparison: Compare with derivatives (e.g., triazole vs. imidazole variants) to isolate structure-activity relationships (SAR) .
How can reaction yields be optimized for scale-up synthesis in academic settings?
Methodological Answer:
- Continuous Flow Reactors: Enhance mixing and heat transfer for imidazole substitution reactions, achieving >85% yield .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) at 120°C with controlled pressure .
- Catalytic Systems: Screen Pd/Cu catalysts for C–N coupling steps to minimize byproducts .
What advanced techniques characterize its interaction with biological targets (e.g., enzymes or membranes)?
Methodological Answer:
- Cryo-EM: Resolve binding conformations with macromolecules (e.g., cytochrome P450) at near-atomic resolution .
- Fluorescence Polarization: Track real-time interactions using fluorophore-labeled derivatives.
- Metabolomic Profiling: Use LC-MS to identify metabolites post-incubation with liver microsomes, highlighting oxidative deamination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
